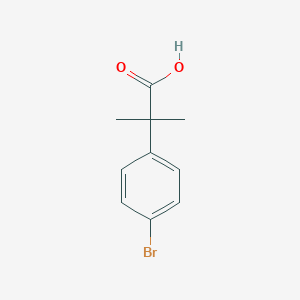

2-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No. B020217

M. Wt: 243.1 g/mol

InChI Key: AKVOQXBQLXOEEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04310655

Procedure details

Dry dimethylphenylacetic acid, 152 g, 0.926 mole, was added to a flask equipped with a reflux condenser, magnetic stirrer and oil bath. A solution of bromine, 50 mL, 0.97 mole, in dry carbon tetrachloride (172 mL) was then added along with iron metal "filings," 0.23 g. The mixture was gently refluxed for 16 hours and cooled to ca. 35° C. whereupon material began to crystallize out of solution. Enough carbon tetrachloride (ca. 300 mL) was then added to redissolve the crystals and the solution was washed with ca. 500 mL of dilute aqueous H2SO4, followed by 500 mL of water. The washed CCl4 solution was extracted with 10% aqueous NaOH. The combined basic extracts were washed with petroleum ether or pentane to remove CCl4 and then neutralized at 0° C. with aqueous H2SO4 (50%). The precipitated crude acid was collected on a filtering funnel, washed with cold water and vacuum dried at 40° C. The crude yield was 220 g (98%), mp=106°-116° C. Four recrystallizations from methanol-water (50/50 vol) gave a final mp of 122°-124° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[Br:13]Br>C(Cl)(Cl)(Cl)Cl.[Fe]>[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][C:9]([Br:13])=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)O)(C1=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

172 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser, magnetic stirrer and oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was gently refluxed for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize out of solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Enough carbon tetrachloride (ca. 300 mL) was then added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to redissolve the crystals

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with ca. 500 mL of dilute aqueous H2SO4

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The washed CCl4 solution was extracted with 10% aqueous NaOH

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined basic extracts were washed with petroleum ether or pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove CCl4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

neutralized at 0° C. with aqueous H2SO4 (50%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated crude acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected on a filtering funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water and vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Four recrystallizations from methanol-water (50/50 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a final mp of 122°-124° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(C(=O)O)(C1=CC=C(C=C1)Br)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |